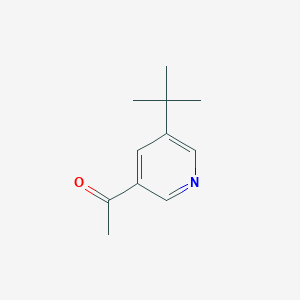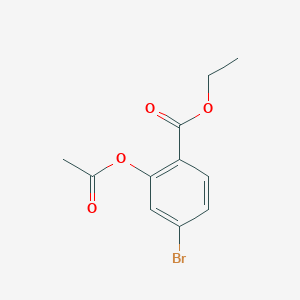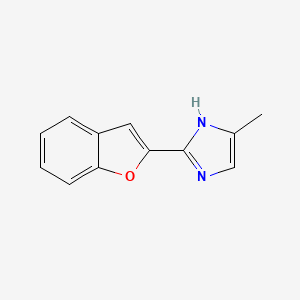![molecular formula C11H12BrN3O2 B13672106 tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyrazine ring, with a tert-butyl ester and a bromine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrazine derivatives.
Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation and Reduction Products: Various oxidized or reduced forms of the pyrazine ring.
Hydrolysis Product: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Kinase Inhibition: The compound’s structure suggests potential as a kinase inhibitor, which could be explored for therapeutic applications in cancer and other diseases.
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the bromine atom and the heterocyclic core.
Industry:
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action for tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through:
Hydrogen Bonding: Interaction with active site residues.
Hydrophobic Interactions: Engagement with hydrophobic pockets in proteins.
Covalent Bonding: Potential formation of covalent bonds with nucleophilic residues in the active site.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Another pyrrolo[2,3-b]pyrazine derivative with a tosyl group instead of a bromine atom.
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: Similar structure but with an additional iodine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate provides unique reactivity and potential biological activity.
Ester Group: The tert-butyl ester group offers stability and potential for further functionalization.
This compound’s unique structure and reactivity make it a valuable target for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H12BrN3O2 |
|---|---|
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)6-4-13-9-8(6)15-7(12)5-14-9/h4-5H,1-3H3,(H,13,14) |
InChI-Schlüssel |
AZYUDISRDXLGRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CNC2=NC=C(N=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)




![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)


![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)

